molecular formula C4H12ClN B3334053 Tetramethyl(15N)azanium;chloride CAS No. 287476-08-8

Tetramethyl(15N)azanium;chloride

Cat. No.: B3334053
CAS No.: 287476-08-8
M. Wt: 110.59 g/mol
InChI Key: OKIZCWYLBDKLSU-LJJZSEGWSA-M
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Description

Tetramethyl(15N)azanium;chloride is a quaternary ammonium compound with the chemical formula C4H12NCl. It is a colorless, hygroscopic solid that is highly soluble in water and polar organic solvents. This compound is widely used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethyl(15N)azanium;chloride can be synthesized through the reaction of trimethylamine with methyl chloride. The reaction proceeds as follows:

N(CH3)3+CH3ClN(CH3)4+Cl\text{N(CH}_3\text{)}_3 + \text{CH}_3\text{Cl} \rightarrow \text{N(CH}_3\text{)}_4^+\text{Cl}^- N(CH3​)3​+CH3​Cl→N(CH3​)4+​Cl−

This reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, this compound is produced by the alkylation of ammonium chloride with dimethyl carbonate in the presence of an ionic liquid catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl(15N)azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Tetramethyl(15N)azanium;chloride exerts its effects primarily through its quaternary ammonium structure. It interacts with various molecular targets, including enzymes and receptors, by forming ionic bonds and altering their activity. In PCR, it stabilizes AT base pairs, enhancing the specificity and yield of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Tetraethylammonium chloride
  • Tetramethylammonium hydroxide
  • Tetramethylammonium bromide

Uniqueness

Tetramethyl(15N)azanium;chloride is unique due to its high solubility in water and polar organic solvents, making it highly versatile for various applications. Its ability to enhance PCR specificity and yield sets it apart from other quaternary ammonium compounds .

Properties

IUPAC Name

tetramethyl(15N)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i5+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIZCWYLBDKLSU-LJJZSEGWSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[15N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584448
Record name N,N,N-Trimethylmethan(~15~N)aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287476-08-8
Record name N,N,N-Trimethylmethan(~15~N)aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287476-08-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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